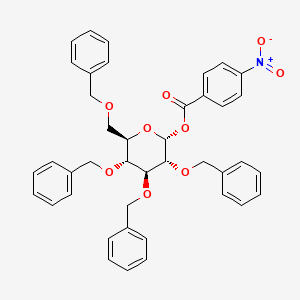
alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate)
描述
Alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) is a complex organic compound that belongs to the family of glucopyranosides. It is characterized by the presence of multiple benzyl groups attached to the glucose molecule, along with a nitrobenzoate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) typically involves multiple steps. The starting material is often alpha-D-glucopyranose, which undergoes a series of protection and substitution reactions. The benzyl groups are introduced through benzyl chloride in the presence of a base, such as sodium hydride. The nitrobenzoate group is then added using 4-nitrobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction conditions more precisely.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Reduction: Reduction can lead to the formation of sugar alcohols.
Substitution: Substitution reactions can result in the formation of various esters and ethers.
科学研究应用
Chemistry: In chemistry, this compound is used as a glycosyl donor in the synthesis of complex carbohydrates and glycoconjugates. It serves as a building block for the construction of oligosaccharides and glycoproteins.
Biology: In biological research, alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) is used to study carbohydrate-protein interactions. It can be employed as a probe to investigate the binding specificity of lectins and other carbohydrate-binding proteins.
Medicine: . Its derivatives can be used as intermediates in the synthesis of pharmaceuticals, particularly those targeting carbohydrate-related diseases.
Industry: In the food industry, derivatives of this compound can be used as additives or flavor enhancers. Its unique chemical structure may also find applications in the production of biodegradable polymers and materials.
作用机制
The mechanism by which alpha-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) exerts its effects depends on its specific application. In glycosylation reactions, it acts as a glycosyl donor, transferring the glucose moiety to acceptor molecules. The nitrobenzoate group can serve as a leaving group, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved would vary depending on the biological or chemical context in which the compound is used.
相似化合物的比较
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar but lacks the nitrobenzoate group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another glucopyranose derivative with acetyl groups instead of benzyl groups.
属性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39NO9/c43-40(34-21-23-35(24-22-34)42(44)45)51-41-39(49-28-33-19-11-4-12-20-33)38(48-27-32-17-9-3-10-18-32)37(47-26-31-15-7-2-8-16-31)36(50-41)29-46-25-30-13-5-1-6-14-30/h1-24,36-39,41H,25-29H2/t36-,37-,38+,39-,41-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTANGJQVDVKFH-ZWWYPIQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4196-36-5 | |
| Record name | α-D-Glucopyranose, 2,3,4,6-tetrakis-O-(phenylmethyl)-, 1-(4-nitrobenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4196-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


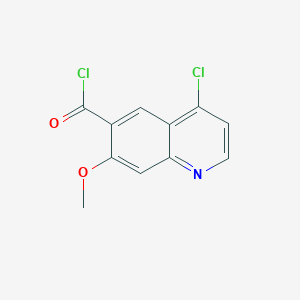
![1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile](/img/structure/B3266109.png)
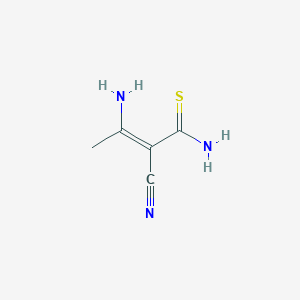
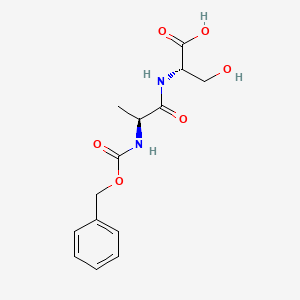
![1H-Pyrrolo[2,3-b]pyridine, 1-(2-methylpropyl)-](/img/structure/B3266146.png)
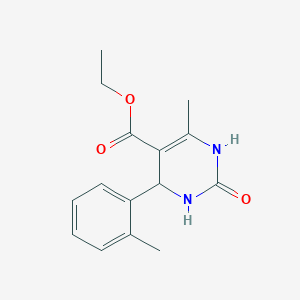
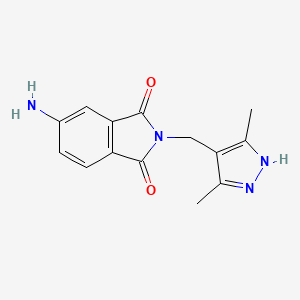
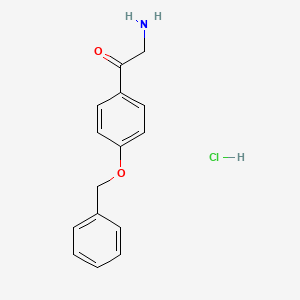
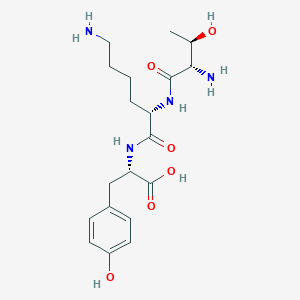
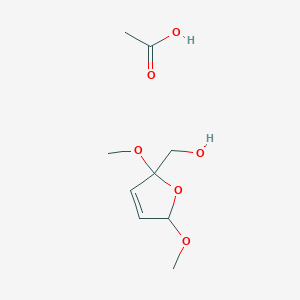
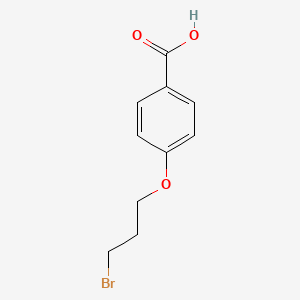
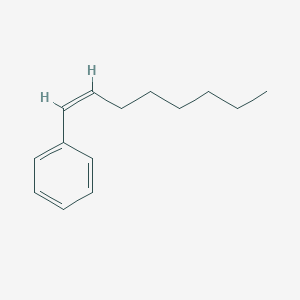
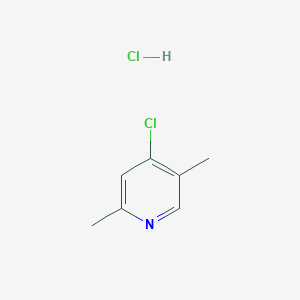
![Methyl[1-(4-methylphenyl)ethyl]amine](/img/structure/B3266206.png)
